molecular formula C20H14ClN3O4S B11535060 N-(5-chloropyridin-2-yl)-4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzene-1-sulfonamide

N-(5-chloropyridin-2-yl)-4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzene-1-sulfonamide

Cat. No.: B11535060
M. Wt: 427.9 g/mol
InChI Key: WDMHNWVUIABLRM-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzene-1-sulfonamide is a complex organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 5-chloropyridine-2-amine with 4-formylbenzenesulfonamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The chloropyridine moiety allows for substitution reactions, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyridine derivatives .

Scientific Research Applications

N-(5-chloropyridin-2-yl)-4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloropyridin-2-yl)-4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzene-1-sulfonamide is unique due to its combination of a chloropyridine moiety, an isoindoline core, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C20H14ClN3O4S

Molecular Weight

427.9 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-4-[(1,3-dioxoisoindol-2-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C20H14ClN3O4S/c21-14-7-10-18(22-11-14)23-29(27,28)15-8-5-13(6-9-15)12-24-19(25)16-3-1-2-4-17(16)20(24)26/h1-11H,12H2,(H,22,23)

InChI Key

WDMHNWVUIABLRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)S(=O)(=O)NC4=NC=C(C=C4)Cl

Origin of Product

United States

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